Projected Enhancement in Metabolic Stability via CYP450 Oxidation Shielding Compared to a 4-Methyl Analog
The 4-cyclopropyl substituent is expected to provide superior metabolic stability compared to a 4-methyl analog. The introduction of cyclopropyl rings into drug-like molecules is a standard strategy to block sites of cytochrome P450 (CYP)-mediated oxidative metabolism, reducing plasma clearance and improving half-life . While direct metabolic stability data for CAS 1428241-41-1 is not found, this principle is a core tenet of medicinal chemistry and is a primary reason for selecting cyclopropyl-containing building blocks in lead optimization .
| Evidence Dimension | Metabolic Stability (resistance to oxidative metabolism) |
|---|---|
| Target Compound Data | Contains 4-cyclopropyl group; designed to block CYP450 oxidation. |
| Comparator Or Baseline | Ethyl 4-methyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate (a hypothetical 4-alkyl analog). The methyl group is a known site for CYP-mediated hydroxylation, leading to faster clearance. |
| Quantified Difference | Not quantified for this specific pair. Class-level knowledge predicts a significant increase in metabolic half-life (t1/2) and a decrease in intrinsic clearance (CLint) for the cyclopropyl analog. |
| Conditions | Standard human liver microsome (HLM) or hepatocyte stability assays. |
Why This Matters
For in vivo pharmacology studies, a compound with a longer half-life requires less frequent dosing and achieves more consistent drug levels, making the cyclopropyl analog a superior choice for proof-of-concept efficacy models.
